molecular formula C9H9ClO3 B13038495 Ethyl 3-chloro-2-hydroxybenzoate CAS No. 56961-32-1

Ethyl 3-chloro-2-hydroxybenzoate

Cat. No.: B13038495
CAS No.: 56961-32-1
M. Wt: 200.62 g/mol
InChI Key: ODGDGWPLWHOHEP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3-chloro-2-hydroxybenzoate is an organic compound with the molecular formula C9H9ClO3 It is an ester derivative of 3-chloro-2-hydroxybenzoic acid, where the hydroxyl group is esterified with an ethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 3-chloro-2-hydroxybenzoate can be synthesized through the esterification of 3-chloro-2-hydroxybenzoic acid with ethanol in the presence of an acid catalyst. The reaction typically involves refluxing the acid and ethanol with a catalytic amount of sulfuric acid or hydrochloric acid to facilitate the esterification process. The reaction mixture is then cooled, and the product is extracted and purified through recrystallization or distillation.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as temperature control and catalyst concentration, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-chloro-2-hydroxybenzoate undergoes various chemical reactions, including:

    Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 3-chloro-2-hydroxybenzoic acid and ethanol.

    Substitution: The chlorine atom on the benzene ring can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.

    Oxidation and Reduction: The hydroxyl group can undergo oxidation to form corresponding quinones, while reduction reactions can convert the ester group to an alcohol.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products

    Hydrolysis: 3-chloro-2-hydroxybenzoic acid and ethanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: Quinones.

    Reduction: Alcohols.

Scientific Research Applications

Ethyl 3-chloro-2-hydroxybenzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development and as a precursor for pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes

Mechanism of Action

The mechanism of action of ethyl 3-chloro-2-hydroxybenzoate involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the active 3-chloro-2-hydroxybenzoic acid, which can then interact with enzymes or receptors in biological systems. The chlorine and hydroxyl groups on the benzene ring contribute to its reactivity and potential biological effects .

Comparison with Similar Compounds

Ethyl 3-chloro-2-hydroxybenzoate can be compared with other similar compounds, such as:

    Ethyl 2-hydroxybenzoate (Ethyl salicylate): Similar structure but lacks the chlorine atom, leading to different reactivity and applications.

    Ethyl 4-hydroxybenzoate (Ethylparaben): Similar ester structure but with the hydroxyl group at a different position, used primarily as a preservative.

    Mthis compound: Similar structure but with a methyl ester group instead of an ethyl group, affecting its physical and chemical properties .

Properties

CAS No.

56961-32-1

Molecular Formula

C9H9ClO3

Molecular Weight

200.62 g/mol

IUPAC Name

ethyl 3-chloro-2-hydroxybenzoate

InChI

InChI=1S/C9H9ClO3/c1-2-13-9(12)6-4-3-5-7(10)8(6)11/h3-5,11H,2H2,1H3

InChI Key

ODGDGWPLWHOHEP-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C(=CC=C1)Cl)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.